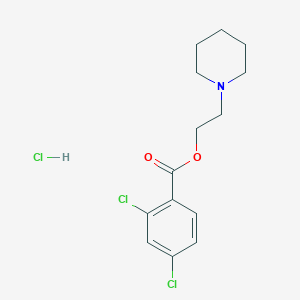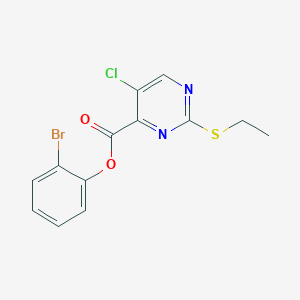
5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CMMD, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing and anti-inflammatory properties.
作用机制
The mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve multiple pathways. In diabetes, this compound activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. It also enhances the expression and translocation of glucose transporter 4 (GLUT4), a protein that facilitates glucose uptake into cells. In cancer, this compound inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and promote cancer cell invasion. It also downregulates the expression of vascular endothelial growth factor (VEGF), a protein that stimulates angiogenesis. In inflammation, this compound suppresses the activation of mitogen-activated protein kinases (MAPKs), a family of signaling molecules that mediate inflammatory responses. It also inhibits the phosphorylation and degradation of inhibitor of kappa B (IκB), a protein that sequesters NF-κB in the cytoplasm.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. In diabetes, this compound improves insulin sensitivity, glucose uptake, and lipid metabolism in adipocytes and skeletal muscle cells. It also reduces oxidative stress, inflammation, and apoptosis in pancreatic beta cells. In cancer, this compound inhibits cell proliferation, migration, invasion, and angiogenesis in various cancer cells. It also induces cell cycle arrest and apoptosis by activating caspases and inducing the expression of pro-apoptotic genes. In inflammation, this compound reduces the production of pro-inflammatory cytokines, chemokines, and enzymes in macrophages and other immune cells. It also suppresses the activation and recruitment of immune cells to the site of inflammation.
实验室实验的优点和局限性
5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the use of low concentrations and minimal side effects. Another advantage is its stability and solubility, which make it suitable for in vitro and in vivo studies. A limitation is its relatively low bioavailability and rapid metabolism, which may require the use of prodrugs or delivery systems. Another limitation is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for the research and development of 5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. One direction is to optimize the synthesis method and improve the purity and yield of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This includes the evaluation of its bioavailability, distribution, metabolism, and excretion. Another direction is to explore the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases. This requires the identification of new targets and pathways that are modulated by this compound. Another direction is to develop novel delivery systems and formulations of this compound that enhance its bioavailability and target specific tissues and cells. This includes the use of nanoparticles, liposomes, and conjugates.
合成方法
The synthesis of 5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the condensation of 5-chloro-2-methoxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
5-(5-chloro-2-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, such as diabetes, cancer, and inflammation. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also reduces the expression of pro-inflammatory cytokines and oxidative stress markers in diabetic rats. In cancer, this compound has been reported to inhibit the growth and metastasis of various cancer cells, such as breast, lung, and colon cancer. It exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. In inflammation, this compound has been found to reduce the production of pro-inflammatory mediators, such as nitric oxide and prostaglandins, in lipopolysaccharide-stimulated macrophages. It also attenuates the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.
属性
IUPAC Name |
(5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-14-11(15)10(18-12(14)16)6-7-5-8(13)3-4-9(7)17-2/h3-6H,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMCTWGQAYNQAC-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OC)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)

![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)

![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5008999.png)
![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)
![1-(4-chlorophenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009008.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5009020.png)
![1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)

![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)